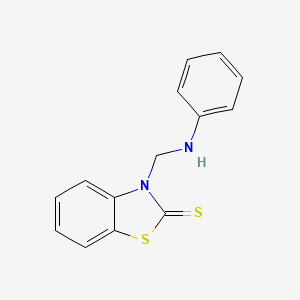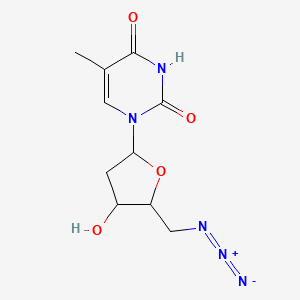
5'-azido-(5'-deoxy)thymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Azido-(5’-deoxy)thymidine: is a synthetic analogue of thymidine, a nucleoside that is a building block of DNA. This compound is characterized by the substitution of the hydroxyl group at the 5’ position with an azido group. The molecular formula of 5’-azido-(5’-deoxy)thymidine is C10H13N5O4, and it has a molecular weight of 267.24 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-azido-(5’-deoxy)thymidine typically involves the conversion of thymidine to its 5’-azido derivative. One efficient method is a one-pot synthesis that involves the conversion of alcohols to azides using the Appel reaction . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods: Industrial production of 5’-azido-(5’-deoxy)thymidine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, as well as cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 5’-Azido-(5’-deoxy)thymidine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include triphenylphosphine and diethyl azodicarboxylate.
Reduction Reactions: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Major Products Formed:
Substitution Reactions: Products depend on the substituent introduced.
Reduction Reactions: The major product is 5’-amino-(5’-deoxy)thymidine.
Aplicaciones Científicas De Investigación
Chemistry: 5’-Azido-(5’-deoxy)thymidine is used as a precursor in the synthesis of various nucleoside analogues. Its unique azido group allows for further chemical modifications, making it valuable in synthetic organic chemistry .
Biology: In biological research, 5’-azido-(5’-deoxy)thymidine is used in studies involving DNA synthesis and repair. It serves as a tool to investigate the mechanisms of these processes.
Medicine: Its ability to inhibit DNA synthesis makes it a candidate for therapeutic agents targeting rapidly dividing cells .
Industry: In the pharmaceutical industry, 5’-azido-(5’-deoxy)thymidine is used in drug development and testing. It is also employed in the synthesis of diagnostic reagents and molecular probes.
Mecanismo De Acción
The mechanism of action of 5’-azido-(5’-deoxy)thymidine involves its incorporation into DNA during replication. The azido group at the 5’ position prevents further elongation of the DNA chain, thereby inhibiting DNA synthesis. This mechanism is similar to that of other nucleoside analogues used in antiviral and anticancer therapies .
Comparación Con Compuestos Similares
5’-Amino-(5’-deoxy)thymidine: This compound is similar in structure but has an amino group instead of an azido group.
5’-Azido-5’-deoxyuridine: Similar to 5’-azido-(5’-deoxy)thymidine but with a uracil base instead of thymine.
Uniqueness: 5’-Azido-(5’-deoxy)thymidine is unique due to its specific azido modification, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring selective inhibition of DNA synthesis .
Propiedades
Fórmula molecular |
C10H13N5O4 |
|---|---|
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
1-[5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18) |
Clave InChI |
GKEHVJFBPNPCKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
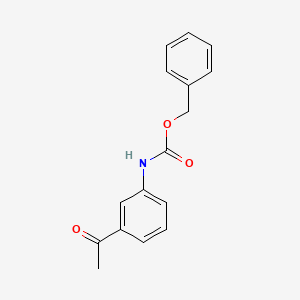
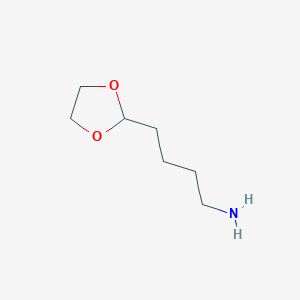
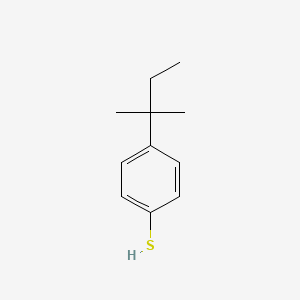
![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile](/img/structure/B8755463.png)
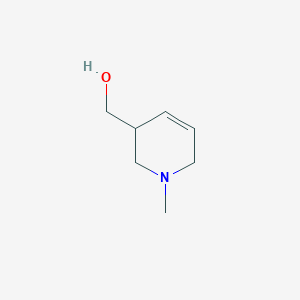
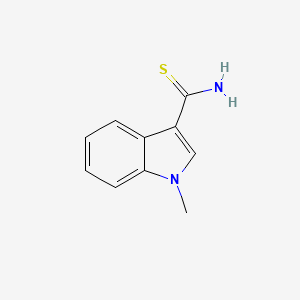

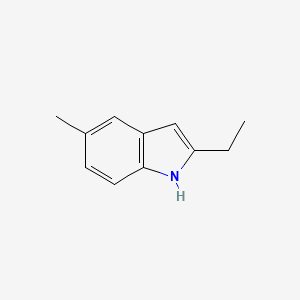
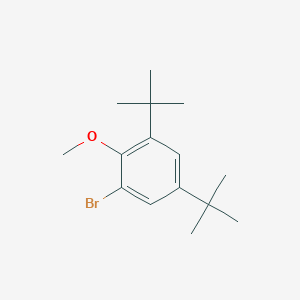

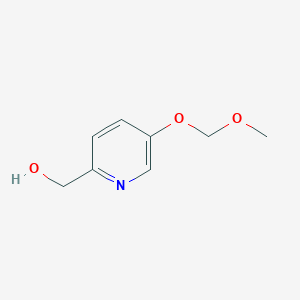
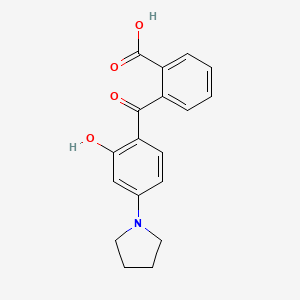
![Methyl 3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride](/img/structure/B8755522.png)
